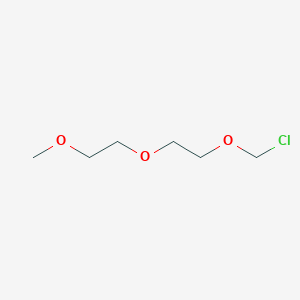

1-(chloromethoxy)-2-(2-methoxyethoxy)ethane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(chloromethoxy)-2-(2-methoxyethoxy)ethane: is an organic compound with the chemical formula C₅H₁₁ClO₃ . It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with thionyl chloride or phosphorus trichloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

CH₃OCH₂CH₂OCH₂OH+SOCl₂→CH₃OCH₂CH₂OCH₂Cl+SO₂+HCl

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices .

化学反应分析

Types of Reactions:

Substitution Reactions: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as alcohols, amines, and thiols.

Deprotection Reactions: The MEM protecting group can be cleaved using Lewis acids or Brønsted acids, reverting to the original alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in solvents such as dichloromethane or tetrahydrofuran.

Deprotection: Acids like hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or thioethers.

Deprotection Products: The primary product is the original alcohol, 2-(2-Methoxyethoxy)ethanol.

科学研究应用

Chemistry:

Protecting Groups: Widely used in organic synthesis for protecting hydroxyl groups during multi-step synthesis.

Alkylating Agent: Utilized in the synthesis of various organic compounds by introducing the MEM group.

Biology and Medicine:

Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates where protection of functional groups is necessary.

Industry:

作用机制

The primary mechanism of action for 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane involves its role as an alkylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic site, displacing the chloride ion. This reaction is facilitated by the electron-withdrawing effect of the ether groups, which stabilizes the transition state and enhances the reactivity of the compound .

相似化合物的比较

Methoxymethyl chloride (MOM-Cl): Another chloroalkyl ether used for similar protecting group applications but generally less stable than MEM-Cl.

Ethoxymethyl chloride (EOM-Cl): Similar in function but with different steric and electronic properties.

Uniqueness:

Stability: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane offers greater stability compared to methoxymethyl chloride, making it more suitable for reactions requiring harsh conditions.

Ease of Deprotection: The MEM group is easier to remove under mild acidic conditions compared to other protecting groups, providing an advantage in multi-step syntheses.

属性

分子式 |

C6H13ClO3 |

|---|---|

分子量 |

168.62 g/mol |

IUPAC 名称 |

1-[2-(chloromethoxy)ethoxy]-2-methoxyethane |

InChI |

InChI=1S/C6H13ClO3/c1-8-2-3-9-4-5-10-6-7/h2-6H2,1H3 |

InChI 键 |

IPZWGOLZWPDXFK-UHFFFAOYSA-N |

规范 SMILES |

COCCOCCOCCl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。